molecular formula C12H22N2O4S B015808 S-Nitroso-N-heptanoyl-D,L-penicillamine CAS No. 225234-00-4

S-Nitroso-N-heptanoyl-D,L-penicillamine

Cat. No.: B015808
CAS No.: 225234-00-4
M. Wt: 290.38 g/mol
InChI Key: HBOOWOBHDQOPRF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

S-Nitroso-N-heptanoyl-D,L-penicillamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Nitroso-N-heptanoyl-D,L-penicillamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving nitric oxide.

    Biology: Employed in studies of cellular signaling and redox biology due to its ability to donate NO.

    Medicine: Investigated for its potential therapeutic effects, particularly in conditions where NO plays a crucial role, such as cardiovascular diseases.

    Industry: Utilized in the development of NO-releasing materials and coatings.

Mechanism of Action

The primary mechanism of action of S-Nitroso-N-heptanoyl-D,L-penicillamine involves the release of nitric oxide (NO) upon reduction. NO is a critical signaling molecule that interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is involved in vasodilation, neurotransmission, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl chain length, which can influence its solubility, stability, and biological activity. This makes it particularly useful in certain research applications where these properties are critical .

Biological Activity

S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is a compound of significant interest due to its biological activities, particularly in the context of nitric oxide (NO) delivery and vasodilation. This article explores the biological activity of SNHP, including its mechanisms, stability, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of S-Nitroso Compounds

S-nitrosothiols, including SNHP, are known for their role as NO donors. They release NO in physiological conditions, which can induce various biological effects such as vasodilation, modulation of intracellular signaling pathways, and influence on pH levels in cells. The stability and efficacy of these compounds can significantly affect their therapeutic potential.

Chemical Stability and Decomposition

The stability of SNHP compared to other S-nitrosothiols has been a focal point in research. Studies have demonstrated that the heptanoyl group enhances the lipophilicity of the compound, which may contribute to its prolonged action in biological systems.

Table 1: Stability Comparison of S-Nitrosothiols

CompoundStability in SolutionDecomposition Rate (in presence of Cu²⁺)
SNAPModerateFast
SNHPHighModerate
SNVPHighSlow
SNPPLowVery Fast

Note: Data derived from spectrophotometric analyses and electrochemical detection methods .

Vasodilation

SNHP has been shown to induce vasodilation through NO release. In isolated rat femoral arteries, SNHP exhibited a concentration-dependent vasodilatory effect. Notably, this effect was sustained in endothelium-denuded vessels, suggesting that the compound's lipophilicity allows for better retention and slower decomposition within tissues.

  • Case Study : In experiments with isolated rat arteries, bolus injections of SNHP resulted in significant vasodilation that persisted for over an hour, particularly when endothelial cells were absent. This effect was largely reversed by the NO scavenger hemoglobin, indicating that the vasodilatory response is primarily mediated by NO release .

Intracellular pH Modulation

Research indicates that NO donors like SNHP can modulate intracellular pH (pH_i). In isolated rat ventricular myocytes, exposure to SNHP led to a decrease in basal pH_i. The maximal inhibitory effect was observed at specific concentrations, demonstrating a reversible change in pH_i upon removal of the compound.

  • Findings : The study reported that exposure to SNHP resulted in a decrease from a baseline pH_i of 7.12 to 6.98 after treatment, highlighting its potential role in cellular pH regulation .

Therapeutic Applications

Given its properties, SNHP may have various therapeutic applications:

  • Cardiovascular Diseases : Due to its vasodilatory effects, SNHP could be beneficial in treating conditions such as hypertension or heart failure.
  • Targeted NO Delivery : The ability to retain within damaged tissues presents opportunities for targeted therapies aimed at areas with endothelial dysfunction.

Properties

IUPAC Name

2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOOWOBHDQOPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407871
Record name S-Nitroso-N-heptanoyl-D,L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225234-00-4
Record name S-Nitroso-N-heptanoyl-D,L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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